molecular formula C20H19ClN2O5S2 B3003468 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide CAS No. 895457-59-7

3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

Cat. No.: B3003468
CAS No.: 895457-59-7
M. Wt: 466.95
InChI Key: HNIODEPHZPTHQG-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895457-59-7) is a synthetic organic compound provided for early-stage research and development. This molecule features a complex structure integrating a propanamide linker core, a (4-chlorophenyl)sulfonyl group, and a 4-(3,4-dimethoxyphenyl)thiazol-2-yl moiety . The distinct structure of this compound, containing both thiazole and sulfonamide functional groups, makes it a subject of interest in medicinal chemistry exploration. Thiazole derivatives are recognized in scientific literature as privileged scaffolds in drug discovery, frequently investigated for their diverse biological activities . Similarly, sulfonamide groups are common in compounds with various pharmacological properties. Researchers may find this compound valuable for screening in new project initiatives, structure-activity relationship (SAR) studies, or as a building block for the synthesis of more complex molecules. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIODEPHZPTHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyphenylpropanamide under basic conditions, often utilizing triethylamine to neutralize the byproducts. The resulting product can be characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity . A study highlighted that thiazole-based compounds can inhibit the growth of various bacterial strains, with some showing activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways:

  • Cytotoxicity Tests : In vitro assays demonstrated that this compound has a notable cytotoxic effect on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at approximately 10 µM, indicating potent activity compared to standard chemotherapeutics.
  • Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. Additionally, the sulfonyl group may enhance the electrophilic character of the molecule, allowing it to form covalent bonds with nucleophilic sites on target proteins.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their anticancer properties. The compound was among those that showed significant inhibition of tumor growth in xenograft models. The study concluded that modifications to the thiazole ring could enhance potency and selectivity towards specific cancer types .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study suggested further exploration into its mechanism to optimize its use as an antibiotic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
This compoundStructure10Anticancer
Thiazole Derivative AStructure A15Antimicrobial
Thiazole Derivative BStructure B5Anticancer

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₉H₁₈ClN₃O₅S₂* ~467.9 4-chlorophenylsulfonyl, 4-(3,4-dimethoxyphenyl)thiazol-2-yl Enhanced lipophilicity (dimethoxy groups), potential CNS activity
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.9 4-pyridinyl-thiazole Basic pyridine may improve solubility; lower MW
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide C₂₀H₁₇ClN₄OS 396.9 Indole-3-yl substituent Indole moiety may enhance π-π stacking in receptor binding
3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide C₁₆H₁₁ClF₂N₂O₃S₂ 416.9 Difluorobenzo-thiazole Fluorine atoms increase metabolic stability
1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide C₂₃H₂₄ClN₃O₃S₂ 490.0 Piperidine-4-carboxamide, 3,4-dimethylphenyl-thiazole Bulky substituents may reduce membrane permeability

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